1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline
CAS No.:
Cat. No.: VC17439641
Molecular Formula: C19H24N2S
Molecular Weight: 312.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H24N2S |
|---|---|
| Molecular Weight | 312.5 g/mol |
| IUPAC Name | 1-(5-tert-butylsulfanyl-3-methylpyridin-2-yl)-3,4-dihydro-2H-quinoline |
| Standard InChI | InChI=1S/C19H24N2S/c1-14-12-16(22-19(2,3)4)13-20-18(14)21-11-7-9-15-8-5-6-10-17(15)21/h5-6,8,10,12-13H,7,9,11H2,1-4H3 |
| Standard InChI Key | RDYZAFNHSQCMES-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CN=C1N2CCCC3=CC=CC=C32)SC(C)(C)C |
Introduction
1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline is a complex organic compound featuring a tetrahydroquinoline framework linked to a pyridine moiety with a tert-butylthio substituent. This unique structure suggests potential for diverse biological activities due to its lipophilic nature, which is enhanced by the tert-butylthio group. The molecular formula of this compound is C19H24N2S, with a molecular weight of approximately 312.5 g/mol .
Synthesis Methods
The synthesis of 1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline typically involves multi-step synthetic routes. These methods often utilize commercially available starting materials and involve reactions such as nucleophilic substitutions and condensations to form the desired heterocyclic structure.
Synthesis Steps:
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Starting Materials: Pyridine derivatives and tetrahydroquinoline precursors.
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Key Reactions: Nucleophilic substitution, condensation reactions.
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Conditions: Typically involve solvents like ethanol or DMF, with catalysts or bases to facilitate reactions.
Biological Activities and Potential Applications
Preliminary studies suggest that this compound may exhibit significant biological activities, although detailed mechanisms of action remain to be elucidated. The presence of the tert-butylthio group enhances its lipophilicity, potentially influencing its interaction with biological targets.
Potential Biological Activities:
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Antimicrobial Activity: Similar compounds have shown antimicrobial properties.
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Anti-inflammatory Effects: The lipophilic nature may facilitate interaction with enzymes involved in inflammation.
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Anticancer Potential: Further research is needed to explore its efficacy against cancer cells.
Comparison with Similar Compounds:
| Compound Name | Structure Features | Key Biological Activities |
|---|---|---|
| 1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)indoline | Indoline Structure | Antimicrobial |
| 1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazine | Piperazine Ring | Antidepressant effects |
| 3-Methylpyridine derivatives | Basic Pyridine Structure | Anti-inflammatory properties |
Future Research Directions
Further investigation is necessary to fully understand the biological effects of 1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline. Key areas of focus include:
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Pharmacokinetic Studies: Understanding how the compound is absorbed, distributed, metabolized, and excreted.
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Pharmacodynamic Studies: Elucidating its mechanisms of action at the molecular level.
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Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to enhance its biological activities.
Given the current lack of detailed research findings from reliable sources, future studies should prioritize these areas to unlock the compound's full potential in pharmacology and related fields.
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